Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate typically involves the bromination of fluorescein. The process begins with the condensation of resorcinol with phthalic anhydride, followed by bromination using bromine in the presence of a catalyst . The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the final product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different brominated derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or de-brominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrabromo derivatives, while reduction can yield less brominated compounds .
Scientific Research Applications
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Medicine: Employed in diagnostic procedures to highlight specific tissues or cells.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate involves its ability to bind to specific cellular components, such as proteins and nucleic acids. This binding results in a color change, which is used to visualize and differentiate various biological structures . The compound’s molecular targets include cellular proteins and nucleic acids, and its pathways involve interactions with these molecules to produce a visible color change .
Comparison with Similar Compounds
Similar Compounds
Eosin B: Another xanthene dye with similar staining properties but different bromination patterns.
Fluorescein: The parent compound of Eosin Y, used in various fluorescence-based applications.
Rhodamine: A related xanthene dye with different spectral properties.
Uniqueness
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate is unique due to its high bromination level, which enhances its staining properties and makes it particularly useful in histological applications. Its ability to produce a vibrant red color distinguishes it from other similar compounds .
Properties
IUPAC Name |
disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2Na.3H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;;;/h1-6,25H,(H,27,28);;;3*1H2/q;2*+1;;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXMTNVNASWNH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].O.O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br4Na2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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